Aquilarone B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

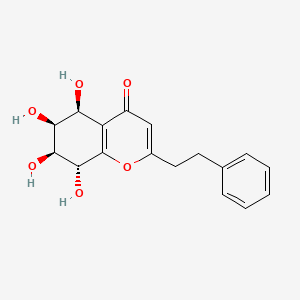

Molecular Formula |

C17H18O6 |

|---|---|

Molecular Weight |

318.32 g/mol |

IUPAC Name |

(5S,6S,7S,8R)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one |

InChI |

InChI=1S/C17H18O6/c18-11-8-10(7-6-9-4-2-1-3-5-9)23-17-12(11)13(19)14(20)15(21)16(17)22/h1-5,8,13-16,19-22H,6-7H2/t13-,14-,15-,16+/m0/s1 |

InChI Key |

CWMIROLCTHMEEO-YHUYYLMFSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@@H]([C@H]([C@H]([C@H]3O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Aquilarone B: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquilarone B is a naturally occurring 2-(2-phenylethyl)chromone derivative that has been identified as a constituent of the resinous heartwood of Aquilaria species, commonly known as agarwood. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, detailed experimental protocols for the isolation and analysis of related compounds, and an outline of its proposed biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The primary natural source of this compound is the resinous wood of Aquilaria sinensis, a tree species native to China.[1] The formation of agarwood, and consequently the biosynthesis of compounds like this compound, is a pathological response of the tree to physical injury, microbial infection, or other forms of stress.[2] While Aquilaria sinensis is the most cited source, other species within the Aquilaria genus are known to produce a wide array of 2-(2-phenylethyl)chromones and therefore may also be potential, yet unconfirmed, sources of this compound.[1]

Abundance of this compound and Related Compounds

Quantitative data specifically detailing the yield or concentration of this compound from Aquilaria sinensis is not extensively available in the current scientific literature. However, studies on the chemical composition of agarwood provide context on the abundance of the broader class of 2-(2-phenylethyl)chromones (PECs). The content of these compounds can vary significantly depending on the age of the tree, the method of agarwood induction, and the specific clone of Aquilaria sinensis.

For instance, studies have reported the total ethanol-soluble extractive content of agarwood, which contains the PECs, to range from 11.60% to 18.08% in cultivated trees using certain induction techniques.[3] While this provides a general indication of the resin content, it does not specify the proportion of this compound. Research on different "Qi-Nan" clones of A. sinensis has shown that the relative content of three major PECs—2-(2-phenylethyl)chromone, 2-[2-(4-methoxyphenyl)ethyl]chromone, and 2-[2-(3-hydroxy-4-methoxy)phenylethyl]chromone—can cumulatively reach over 56% of the total PECs. This highlights the significant contribution of this compound class to the chemical profile of agarwood.

To provide a comparative perspective, the following table summarizes the quantitative data available for other related 2-(2-phenylethyl)chromones found in Aquilaria sinensis.

| Compound Name | Plant Part | Induction Method | Abundance/Yield | Reference |

| Agarotetrol | Chinese eaglewood (CE) | Not specified | 0.016 to 0.104 mg/g | [4] |

| 2-[2-(4-methoxyphenyl)ethyl]chromone and 2-(2-phenylethyl)chromone (sum) | Agarwood | Fusarium equiseti induction (12 months) | 2.13% of the extract |

Note: The absence of specific quantitative data for this compound in the literature underscores the need for further research in this area.

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound is not explicitly outlined in the reviewed literature, a general methodology for the extraction and purification of 2-(2-phenylethyl)chromones from Aquilaria sinensis can be compiled from various studies.

General Isolation and Purification Protocol for 2-(2-Phenylethyl)chromones

1. Plant Material Preparation:

-

Air-dry the resinous wood (agarwood) of Aquilaria sinensis.

-

Grind the dried material into a coarse powder.

2. Extraction:

-

Macerate the powdered agarwood with 95% ethanol at room temperature.

-

Perform the extraction multiple times (e.g., 3 times, 24 hours each) to ensure exhaustive extraction.

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The 2-(2-phenylethyl)chromones are typically enriched in the ethyl acetate fraction.

-

Concentrate the ethyl acetate fraction to dryness.

4. Chromatographic Purification:

-

Subject the ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of chloroform and methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) under UV light (254 nm and 365 nm).

-

Combine fractions with similar TLC profiles.

-

Further purify the combined fractions using repeated column chromatography on silica gel, Sephadex LH-20 (eluting with methanol), and/or preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase such as acetonitrile-water or methanol-water to yield pure compounds.

5. Structure Elucidation:

-

The structures of isolated compounds are typically elucidated using a combination of spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS).

Biosynthesis of 2-(2-Phenylethyl)chromones

The biosynthesis of 2-(2-phenylethyl)chromones (PECs) in Aquilaria species is a complex process that is initiated in response to stress. While the specific enzymatic steps leading to this compound have not been fully elucidated, a general pathway for the formation of the characteristic C6-C2-C6 backbone of PECs has been proposed. This pathway involves enzymes from both the phenylpropanoid and polyketide pathways.

A key precursor is believed to be cinnamoyl-CoA, which is derived from phenylalanine. This precursor undergoes a series of condensation reactions with malonyl-CoA, catalyzed by a type III polyketide synthase (PKS), to form a polyketide intermediate. This intermediate then undergoes cyclization and aromatization to form the chromone ring system. Subsequent hydroxylation, methylation, and other modifications would then lead to the diverse array of PECs found in agarwood, including this compound.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the isolation of this compound.

Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway for 2-(2-phenylethyl)chromones.

Conclusion

This compound, a constituent of Aquilaria sinensis agarwood, belongs to the pharmacologically significant class of 2-(2-phenylethyl)chromones. While its specific abundance is yet to be quantified, the general methodologies for the isolation and analysis of this class of compounds are well-established. The elucidation of the precise biosynthetic pathway leading to this compound remains an area for future investigation. This technical guide provides a foundational understanding for researchers and professionals, aiming to stimulate further studies into the quantification, isolation, and biosynthesis of this promising natural product.

References

- 1. Chemical Constituents and Pharmacological Activity of Agarwood and Aquilaria Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole-tree Agarwood-Inducing Technique: An Efficient Novel Technique for Producing High-Quality Agarwood in Cultivated Aquilaria sinensis Trees - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative prediction of agarotetrol in Chinese eaglewood using near infrared spectroscopy :: BioResources [bioresources.cnr.ncsu.edu]

Spectroscopic Data of Aquilarone B: An In-depth Technical Guide

Disclaimer: Despite a comprehensive search of available scientific literature and databases, the primary publication detailing the full spectroscopic data for Aquilarone B could not be accessed. Therefore, this guide provides a representative overview of the expected spectroscopic data (NMR, MS, and IR) and methodologies for a 2-(2-phenylethyl)chromone derivative of this nature, based on data from closely related analogues isolated from Aquilaria species. The presented data should be considered illustrative for this class of compounds.

This compound is a naturally occurring 2-(2-phenylethyl)chromone derivative isolated from the resinous heartwood of Aquilaria sinensis (Lour.) Spreng.[1] Structurally, it belongs to a class of compounds that are characteristic of agarwood and are of significant interest to researchers in natural product chemistry and drug discovery due to their potential biological activities. The elucidation of the precise structure of this compound, like other novel natural products, relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

This technical guide presents the anticipated spectroscopic data for this compound in a structured format, details the typical experimental protocols for acquiring such data, and provides a visual workflow for the spectroscopic analysis of a novel natural product.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound.

NMR Spectroscopic Data

Table 1: Representative ¹H and ¹³C NMR Data for a 2-(2-phenylethyl)chromone Scaffold (in CDCl₃)

| Position | Representative ¹³C NMR (δc, ppm) | Representative ¹H NMR (δH, ppm, Multiplicity, J in Hz) |

| 2 | ~164.0 | - |

| 3 | ~112.0 | ~6.10 (s) |

| 4 | ~178.0 | - |

| 4a | ~117.0 | - |

| 5 | ~126.0 | ~7.95 (dd, 8.0, 1.5) |

| 6 | ~125.5 | ~7.40 (m) |

| 7 | ~134.0 | ~7.65 (m) |

| 8 | ~118.0 | ~7.45 (d, 8.5) |

| 8a | ~156.0 | - |

| α | ~35.0 | ~3.05 (t, 7.0) |

| β | ~30.0 | ~2.90 (t, 7.0) |

| 1' | ~140.0 | - |

| 2' | ~129.0 | ~7.20-7.35 (m) |

| 3' | ~128.5 | ~7.20-7.35 (m) |

| 4' | ~126.5 | ~7.20-7.35 (m) |

| 5' | ~128.5 | ~7.20-7.35 (m) |

| 6' | ~129.0 | ~7.20-7.35 (m) |

Note: The actual chemical shifts for this compound will be influenced by the specific substitution pattern on the chromone and phenyl rings.

Mass Spectrometry (MS) Data

Table 2: Representative High-Resolution Mass Spectrometry (HRESIMS) Data

| Parameter | Value |

| Molecular Formula | C₁₇H₁₈O₆ |

| Molecular Weight | 318.32 g/mol |

| Ionization Mode | ESI+ |

| Observed [M+H]⁺ | m/z 319.118x |

| Calculated [M+H]⁺ | m/z 319.1176 |

| Observed [M+Na]⁺ | m/z 341.100x |

| Calculated [M+Na]⁺ | m/z 341.0996 |

Note: The high-resolution mass data is crucial for confirming the molecular formula.

Infrared (IR) Spectroscopic Data

Table 3: Representative Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretching (hydroxyl groups) |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2925, ~2850 | Medium | Aliphatic C-H stretching |

| ~1635 | Strong | C=O stretching (γ-pyrone) |

| ~1610, ~1580, ~1450 | Medium-Strong | Aromatic C=C stretching |

| ~1250 | Medium | C-O stretching (aryl ether) |

| ~830, ~750 | Strong | C-H out-of-plane bending (aromatic substitution) |

Experimental Protocols

The following sections detail the generalized methodologies for the spectroscopic analysis of a novel 2-(2-phenylethyl)chromone like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

-

¹H NMR: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

-

¹³C NMR: Carbon-13 NMR spectra are recorded to identify the number and types of carbon atoms in the molecule.

-

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between protons and carbons, and thus for assembling the complete molecular structure.

Mass Spectrometry (MS)

-

Instrumentation: High-resolution mass spectra are typically obtained using a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Data Acquisition: The mass spectrometer is operated in either positive or negative ion mode to detect protonated molecules [M+H]⁺, sodiated adducts [M+Na]⁺, or deprotonated molecules [M-H]⁻. The high resolution and mass accuracy of the instrument allow for the determination of the elemental composition of the parent ion.

Infrared (IR) Spectroscopy

-

Instrumentation: IR spectra are commonly recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, the sample can be prepared as a KBr pellet.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. The resulting spectrum provides information about the presence of specific functional groups in the molecule based on their characteristic absorption frequencies.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the isolation and spectroscopic characterization of a novel natural product like this compound.

Caption: Workflow for Natural Product Spectroscopic Analysis.

References

In Vitro Mechanism of Action of Aquilarone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquilarone B, a sesquiterpenoid derived from the resinous heartwood of Aquilaria species (agarwood), has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, with a focus on its anti-inflammatory effects. The information presented herein is a synthesis of current scientific literature, intended to support further research and drug development endeavors. For the purposes of this guide, data on Agarperoxinol B, a closely related and likely identical compound isolated from Aquilaria malaccensis, is used to describe the primary mechanism of action.

Core Mechanism of Action: Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exerts significant anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. The primary mechanism involves the suppression of the Akt and c-Jun N-terminal kinase (JNK) signaling pathways in lipopolysaccharide (LPS)-stimulated immune cells, such as microglia.

Signaling Pathway Modulation

This compound has been shown to attenuate neuroinflammation by inhibiting the phosphorylation of Akt and JNK. This inhibition disrupts the downstream signaling cascade that is typically activated by inflammatory stimuli like LPS. The suppression of these pathways leads to a reduction in the expression of key inflammatory enzymes and cytokines.

Quantitative Data Summary

The anti-inflammatory effects of this compound (reported as Agarperoxinol B) are dose-dependent. The following tables summarize the inhibitory effects on the production of various pro-inflammatory mediators in LPS-stimulated BV2 microglial cells.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound

| Concentration | % Inhibition of Nitric Oxide (NO) | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of IL-1β |

| 5 µM | ~25% | ~20% | ~30% | ~25% |

| 10 µM | ~50% | ~45% | ~55% | ~50% |

| 20 µM | ~75% | ~70% | ~80% | ~75% |

Data is estimated from graphical representations in the source literature and should be considered indicative.

Table 2: Suppression of Inflammatory Enzyme Expression by this compound

| Concentration | % Suppression of iNOS Expression | % Suppression of COX-2 Expression |

| 5 µM | Significant | Significant |

| 10 µM | More Significant | More Significant |

| 20 µM | Highly Significant | Highly Significant |

Specific percentage values for iNOS and COX-2 suppression were not provided in the source material, but a clear dose-dependent reduction was demonstrated via Western blot analysis.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the cytotoxic potential of this compound and to establish non-toxic concentrations for subsequent mechanistic studies.

Detailed Methodology:

-

Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and incubate for 24 to 48 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well.

-

Absorbance Reading: Incubate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide, a key pro-inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.

Detailed Methodology:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

-

Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix the collected supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubation and Absorbance Reading: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins within a signaling pathway, such as Akt and JNK.

Detailed Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound and/or LPS as described for the NO assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-JNK, total JNK, iNOS, COX-2, and a loading control like β-actin) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts and the proteins of interest to the loading control.

Conclusion

This compound demonstrates significant anti-inflammatory properties in vitro, primarily through the inhibition of the Akt and JNK signaling pathways. This leads to the downstream suppression of pro-inflammatory enzymes (iNOS and COX-2) and cytokines (NO, TNF-α, IL-6, and IL-1β). The dose-dependent nature of these effects highlights the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and related compounds. Further research is warranted to fully elucidate its therapeutic potential and to translate these in vitro findings into in vivo models.

The Cytotoxic Potential of Aquilarone B: An Uncharted Territory in Cancer Research

Despite growing interest in the therapeutic properties of compounds derived from the medicinal plant Aquilaria sinensis, a comprehensive understanding of the cytotoxic effects of Aquilarone B on cancer cell lines remains elusive. While this 2-(2-phenylethyl)chromone derivative has been successfully isolated and structurally identified, publicly available scientific literature lacks specific data on its anti-cancer activity, including quantitative measures of cytotoxicity, the cancer cell lines it may affect, and the underlying molecular mechanisms of action.

This compound belongs to a class of compounds known as 2-(2-phenylethyl)chromones, which are characteristic constituents of agarwood, the resinous heartwood of Aquilaria species.[1][2] Several other compounds from this class, also isolated from Aquilaria, have demonstrated cytotoxic activities against various cancer cell lines. However, specific details regarding this compound's efficacy and mechanism are not yet documented in peer-reviewed studies.

This technical guide aims to provide a framework for future research on this compound by outlining the established cytotoxic effects of its chemical relatives and detailing the standard experimental protocols used to assess such activities. While direct data on this compound is unavailable, the information presented here can serve as a valuable resource for researchers and drug development professionals interested in exploring its potential as a novel anti-cancer agent.

The Broader Family: Cytotoxicity of 2-(2-Phenylethyl)chromones

Research on various 2-(2-phenylethyl)chromone derivatives isolated from Aquilaria and Gyrinops species has revealed a spectrum of cytotoxic activity against several human cancer cell lines. These findings suggest that the 2-(2-phenylethyl)chromone scaffold is a promising pharmacophore for the development of new anti-cancer drugs.

Summary of Cytotoxic Activity of Related Compounds

While specific IC50 values for this compound are not available, studies on analogous compounds provide a basis for hypothesizing its potential activity. The following table summarizes the reported cytotoxic activities of several 2-(2-phenylethyl)chromone derivatives.

| Compound/Extract | Cancer Cell Line(s) | IC50 Values | Reference(s) |

| 8-chloro-5,6,7-trihydroxy-2-(3-hydroxy-4-methoxyphenethyl)-5,6,7,8-tetrahydro-4H-chromen-4-one | Human gastric cancer (SGC-7901) | 14.6 µg/mL | [3] |

| 6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone | Human leukemia (K562), Human liver cancer (BEL-7402) | 8.36 µM, 5.76 µM | [4] |

| Aquisinenin G (a 2-(2-phenylethyl)chromone-sesquiterpene hybrid) | Human leukemia (K562), Human liver cancer (BEL-7402) | 72.37 ± 0.20 µM, 61.47 ± 0.22 µM | [5] |

| Various new 2-(2-phenylethyl)chromone derivatives | Human liver cancer (SMMC-7721), Human gastric cancer (MGC-803), Human ovarian cancer (OV-90) | Weak activity (IC50 range: 18.82 to 37.95 µg/ml) |

Postulated Mechanisms of Action

The cytotoxic effects of compounds related to this compound are often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest. While the specific signaling pathways modulated by this compound have not been elucidated, research on other natural compounds suggests potential targets.

A common mechanism of apoptosis induction involves the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. Key signaling molecules in these pathways include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, and death receptors like Fas and TNF receptors on the cell surface.

Cell cycle arrest is another critical mechanism by which anti-cancer agents inhibit tumor growth. Checkpoints in the cell cycle ensure the fidelity of DNA replication and cell division. Compounds can induce arrest at different phases (G1, S, G2, or M), preventing cancer cells from proliferating. This often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.

Experimental Protocols for Future Investigations

To ascertain the cytotoxic effects of this compound, a series of well-established in vitro assays would be required. The following protocols provide a detailed methodology for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest.

-

Cell Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI-stained DNA.

Visualizing Potential Research Workflows and Signaling Pathways

To guide future research, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for assessing cytotoxicity and a hypothetical signaling pathway for apoptosis induction.

Caption: A potential experimental workflow for investigating the cytotoxic effects of this compound.

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion and Future Directions

While this compound has been identified as a natural product from Aquilaria sinensis, its biological activities, particularly its potential as an anti-cancer agent, remain uninvestigated. The lack of available data presents a clear opportunity for future research. The protocols and potential mechanisms outlined in this guide provide a roadmap for scientists to explore the cytotoxic effects of this compound. Such studies are crucial to determine if this compound holds promise for the development of new cancer therapies. Further investigation into its synthesis would also be beneficial to ensure a sustainable supply for research and potential future development.

References

- 1. mdpi.com [mdpi.com]

- 2. Chemical Constituents and Pharmacological Activity of Agarwood and Aquilaria Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-(2-Phenylethyl)chromone Derivatives of Agarwood Originating from Gyrinops salicifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(2-Phenylethyl)chromone-Sesquiterpene Hybrids from Agarwood of Aquilaria sinensis: Characterization and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Aquilarone B Analogs as Anti-Inflammatory Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Aquilarone B and its analogs, focusing on their potential as anti-inflammatory agents. This compound, a 2-(2-phenylethyl)chromone derivative isolated from agarwood, has garnered interest for its notable biological activities. This document summarizes the key structural features influencing its anti-inflammatory effects, presents quantitative data in a clear, tabular format, and provides detailed experimental protocols for the synthesis of the core chemical scaffold and the primary biological assay used in these studies.

Introduction to this compound and its Anti-Inflammatory Potential

This compound is a member of the 2-(2-phenylethyl)chromone family of natural products found in the resinous heartwood of Aquilaria species, commonly known as agarwood.[1][2] These compounds are recognized as some of the characteristic bioactive constituents of agarwood and have been investigated for a range of pharmacological activities, including neuroprotective, antioxidant, and anti-inflammatory effects. The anti-inflammatory properties of these chromone derivatives are often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a common in vitro model for inflammation.[3][4] This guide will focus on the SAR of this compound analogs concerning this specific anti-inflammatory activity.

Structure-Activity Relationship (SAR) Analysis

While specific SAR studies on this compound are limited in publicly available literature, research on a series of structurally related 2-(2-phenylethyl)chromone derivatives provides significant insights into the chemical moieties that govern their anti-inflammatory potency. A key study by Chen et al. (2015) isolated and identified nine new 2-(2-phenylethyl)chromone derivatives, named aquilarones A–I, and evaluated their inhibitory effects on NO production in LPS-stimulated RAW 264.7 cells. The results of this study, along with data on known analogs, are summarized below and form the basis of our current understanding of the SAR for this class of compounds.

Quantitative SAR Data

The following table summarizes the inhibitory concentrations (IC₅₀) of various this compound analogs against NO production.

| Compound ID | R1 | R2 | R3 | R4 | R5 | IC₅₀ (μM) on NO Inhibition |

| Aquilarone A | H | OH | OCH₃ | H | H | 15.34 ± 1.21 |

| This compound | H | OCH₃ | OH | H | H | 18.76 ± 1.53 |

| Aquilarone C | OH | OCH₃ | H | H | H | 22.26 ± 1.89 |

| Aquilarone D | H | OH | OCH₃ | OH | H | 12.45 ± 1.08 |

| Aquilarone E | H | OCH₃ | OH | OH | H | 14.89 ± 1.33 |

| Aquilarone F | H | OH | OCH₃ | H | OCH₃ | 8.12 ± 0.75 |

| Aquilarone G | H | OCH₃ | OH | H | OCH₃ | 9.56 ± 0.88 |

| Aquilarone H | OH | OCH₃ | H | H | OCH₃ | 11.78 ± 1.02 |

| Aquilarone I | H | OH | OCH₃ | OH | OCH₃ | 5.12 ± 0.49 |

| Known Analog 1 | H | H | H | H | H | > 50 |

| Known Analog 2 | H | OCH₃ | OCH₃ | H | H | 20.11 ± 1.76 |

Data extracted from Chen et al., 2015.

Interpretation of SAR Data

From the data presented, several key structural features appear to influence the anti-inflammatory activity of this compound and its analogs:

-

Hydroxylation and Methoxylation of the Chromone Ring: The presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the chromone core are critical for activity. The unsubstituted analog (Known Analog 1) is inactive, indicating that these substitutions are essential.

-

Substitution at C-5, C-6, and C-7: The pattern of substitution on the A ring of the chromone nucleus significantly impacts potency.

-

Substitution on the Phenylethyl Moiety: Modifications on the B ring of the 2-phenylethyl group also play a role in modulating activity. Specifically, the presence of a methoxy group at the 4'-position (R5) generally enhances the inhibitory effect on NO production.

-

Synergistic Effects: The most potent compound, Aquilarone I, possesses a combination of hydroxyl and methoxy groups on both the chromone and the phenylethyl moieties, suggesting a synergistic effect of these substitutions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the 2-(2-phenylethyl)chromone scaffold and the in vitro assessment of anti-inflammatory activity.

General Synthesis of 2-(2-Phenylethyl)chromone Derivatives

The synthesis of 2-(2-phenylethyl)chromones can be achieved through a multi-step process, a general outline of which is provided below.

Step 1: Synthesis of 2'-Hydroxychalcone

-

To a solution of an appropriate 2'-hydroxyacetophenone (1 eq.) and a suitable benzaldehyde (1.2 eq.) in ethanol, add a 50% aqueous solution of potassium hydroxide (3 eq.).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.

-

Filter the precipitate, wash with water, and recrystallize from ethanol to obtain the purified 2'-hydroxychalcone.

Step 2: Oxidative Cyclization to Flavone

-

Dissolve the 2'-hydroxychalcone (1 eq.) in dimethyl sulfoxide (DMSO).

-

Add iodine (I₂) (0.1 eq.) as a catalyst.

-

Heat the reaction mixture at 120-140 °C for 2-4 hours.

-

After cooling, pour the reaction mixture into a sodium thiosulfate solution to quench the excess iodine.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the flavone.

Step 3: Reduction of the Flavone to 2-(2-Phenylethyl)chromone

-

To a solution of the flavone (1 eq.) in a suitable solvent such as ethanol or ethyl acetate, add palladium on carbon (10% Pd/C) (10 mol%).

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (50-60 psi) for 24-48 hours at room temperature.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 2-(2-phenylethyl)chromone.

Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

This assay is a standard method to evaluate the anti-inflammatory potential of compounds.

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

Nitric Oxide Production Assay:

-

Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (1 µg/mL) for an additional 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent. To 100 µL of supernatant, add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite.

-

The percentage inhibition of NO production is calculated relative to the LPS-stimulated control group. IC₅₀ values are determined from the dose-response curves.

Cell Viability Assay:

To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) should be performed in parallel.

Visualizations

The following diagrams illustrate key concepts and workflows related to the SAR studies of this compound analogs.

Caption: General workflow for a structure-activity relationship (SAR) study.

Caption: LPS-induced nitric oxide production pathway in RAW 264.7 cells.

Caption: Key structural features enhancing anti-inflammatory activity.

Conclusion

The structure-activity relationship studies of this compound analogs, specifically the 2-(2-phenylethyl)chromone derivatives, have revealed critical insights for the development of novel anti-inflammatory agents. The presence and specific positioning of hydroxyl and methoxy groups on both the chromone and phenylethyl moieties are key determinants of their inhibitory activity against nitric oxide production. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the design and synthesis of more potent and selective anti-inflammatory compounds based on the this compound scaffold. Further investigation into the in vivo efficacy and safety of these promising compounds is warranted.

References

- 1. Nitric Oxide Griess Assay [bio-protocol.org]

- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Cellular Analysis of Aquilarone B

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific experimental data for a compound designated "Aquilarone B" is not available. The following protocols and data are presented as a representative guide for the in vitro evaluation of a novel anti-cancer compound, based on methodologies commonly applied to extracts and constituents isolated from Aquilaria species.

Introduction

Compounds derived from Aquilaria species, the source of agarwood, have garnered significant interest for their potential therapeutic properties, including anti-cancer activities. These compounds often exert their effects by inducing cytotoxicity, apoptosis, and cell cycle arrest in cancer cells. This document provides a comprehensive set of protocols for the in vitro evaluation of a novel compound, exemplified here as "this compound," on cancer cell lines. The methodologies described herein are based on established techniques for assessing the anti-proliferative and pro-apoptotic effects of natural products.

Quantitative Data Summary

The following tables represent hypothetical data for this compound, illustrating how to present key findings from in vitro experiments.

Table 1: Cytotoxic Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| A549 | Lung Carcinoma | 15.2 ± 1.8 |

| MCF-7 | Breast Adenocarcinoma | 25.5 ± 2.3 |

| HepG2 | Hepatocellular Carcinoma | 18.9 ± 2.1 |

| HCT116 | Colorectal Carcinoma | 22.1 ± 1.9 |

| BEAS-2B | Normal Bronchial Epithelial | > 100 |

Table 2: Effect of this compound on Apoptosis in A549 Cells (24h treatment)

| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| Control | 0 | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |

| This compound | 10 | 12.4 ± 1.1 | 5.8 ± 0.6 | 18.2 ± 1.7 |

| This compound | 20 | 25.7 ± 2.2 | 15.3 ± 1.4 | 41.0 ± 3.6 |

Table 3: Cell Cycle Analysis of A549 Cells Treated with this compound (24h)

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 0 | 55.2 ± 3.1 | 28.4 ± 2.5 | 16.4 ± 1.9 |

| This compound | 10 | 68.9 ± 3.5 | 15.1 ± 1.8 | 16.0 ± 1.7 |

| This compound | 20 | 75.4 ± 4.0 | 8.5 ± 1.1 | 16.1 ± 1.5 |

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), HepG2 (human hepatocellular carcinoma), and BEAS-2B (normal human bronchial epithelial) cells.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells are passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare a stock solution of this compound in DMSO and dilute to various concentrations in the culture medium.

-

Replace the medium with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

-

Procedure:

-

Seed A549 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with this compound at the desired concentrations for 24 hours.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer.

-

Analyze the cells by flow cytometry within 1 hour.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

Seed A549 cells in a 6-well plate and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

-

Visualizations

Experimental Workflow

Caption: Workflow for in vitro evaluation of this compound.

Proposed Signaling Pathway for Apoptosis Induction

Based on findings for similar natural compounds, this compound may induce apoptosis through the intrinsic mitochondrial pathway.

Caption: Proposed p53-mediated mitochondrial apoptosis pathway.

Application Notes and Protocols for Determining the Cytotoxicity of Aquilarone B using the MTT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquilarone B, a chromone derivative isolated from the resinous wood of Aquilaria species, has emerged as a compound of interest for its potential pharmacological activities. Preliminary studies on related compounds from Aquilaria suggest potential cytotoxic effects against various cancer cell lines.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, sensitive, and reliable colorimetric method for assessing the in vitro cytotoxic effects of chemical compounds.[2] This assay quantifies the metabolic activity of living cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization. These application notes provide a comprehensive protocol for evaluating the cytotoxicity of this compound using the MTT assay.

Data Presentation

The cytotoxic effect of this compound is typically quantified by the IC50 value, which represents the concentration of the compound that inhibits 50% of cell growth or viability. The following table provides a template for presenting such quantitative data, which should be determined experimentally.

| Cell Line | This compound IC50 (µM) after 48h Exposure |

| A549 (Human Lung Carcinoma) | [Insert experimental value] |

| MCF-7 (Human Breast Adenocarcinoma) | [Insert experimental value] |

| HeLa (Human Cervical Adenocarcinoma) | [Insert experimental value] |

| BEAS-2B (Normal Human Bronchial Epithelial) | [Insert experimental value] |

Experimental Protocols

Materials and Reagents

-

This compound (of known purity)

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Selected cancer and normal cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

MTT solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 570 nm

Detailed Methodology

1. Cell Culture and Seeding:

- Maintain the selected cell lines in a complete culture medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

- Harvest cells that are in the logarithmic growth phase using trypsin-EDTA.

- Determine the cell density and viability using a hemocytometer or an automated cell counter.

- Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours to allow for cell attachment.

2. Preparation of this compound Solutions:

- Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

- Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in all wells does not exceed a non-toxic level (typically <0.5%).

3. Treatment of Cells:

- After the 24-hour incubation period, carefully remove the medium from the wells.

- Add 100 µL of the medium containing various concentrations of this compound to the respective wells.

- Include the following controls on each plate:

- Vehicle Control: Cells treated with the medium containing the same final concentration of DMSO as the highest concentration of this compound.

- Untreated Control: Cells treated with fresh complete culture medium only.

- Blank Control: Wells containing medium only (no cells) for background absorbance subtraction.

- Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

4. MTT Assay:

- Following the treatment period, add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.

- Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

- Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

- Add 100 µL of MTT solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

- Gently agitate the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan.

5. Data Acquisition and Analysis:

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

- Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

- Calculate the percentage of cell viability using the following formula:

- % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

- Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

- Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for MTT-based cytotoxicity assessment of this compound.

Hypothesized Signaling Pathway for Cytotoxicity

While the precise mechanism of this compound-induced cytotoxicity is yet to be fully elucidated, many natural compounds exert their effects by inducing apoptosis. This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving key signaling cascades such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation. Inhibition of these pro-survival pathways can lead to the activation of caspases and subsequent apoptosis.

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for a Related 2-(2-Phenylethyl)chromone

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Aquilarone B belongs to the 2-(2-phenylethyl)chromone class of compounds, which are characteristic secondary metabolites found in agarwood, the resinous heartwood of Aquilaria species. Various members of this chemical class have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators. This document provides detailed protocols for assessing the anti-inflammatory potential of this compound, based on established methods for analogous 2-(2-phenylethyl)chromones. The primary focus is on in vitro cell-based assays using the RAW 264.7 murine macrophage cell line, a widely accepted model for studying inflammation.

The proposed mechanism of action for this class of compounds involves the modulation of critical inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines and enzymes, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

Data Presentation

The following table summarizes the reported anti-inflammatory activity of various 2-(2-phenylethyl)chromones, which are structurally related to this compound. This data provides an expected range of biological activity for this compound in similar assays.

Table 1: Anti-inflammatory Activity of 2-(2-Phenylethyl)chromones against LPS-Stimulated RAW 264.7 Macrophages

| Compound Class | Assay | Endpoint | IC₅₀ (µM) | Reference Compound |

| 2-(2-Phenylethyl)chromone Derivatives | Nitric Oxide (NO) Production | Inhibition | 1.6 - 7.3 | Dexamethasone |

| 2-(2-Phenylethyl)chromone Dimers | Nitric Oxide (NO) Production | Inhibition | 7.0 - 12.0 | Dexamethasone |

Note: The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the inflammatory response. These values are derived from studies on various 2-(2-phenylethyl)chromone derivatives and serve as a proxy for the expected activity of this compound.[1][2]

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for assessing the anti-inflammatory activity of this compound.

Proposed Signaling Pathway

Caption: Proposed mechanism of action for this compound in inhibiting inflammatory pathways.

Experimental Protocols

Cell Culture and Maintenance

-

Cell Line: RAW 264.7 (murine macrophage cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of this compound.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.

-

Remove the medium and treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

-

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol is for the quantification of TNF-α and IL-6 in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/mL (500 µL per well) and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants and centrifuge at 1,500 rpm for 10 minutes to remove cell debris.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the specific kits.

-

Briefly, this involves adding the supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.

-

Measure the absorbance at the recommended wavelength and calculate the cytokine concentrations based on a standard curve.

-

Western Blot Analysis for iNOS and COX-2 Expression

This method is used to determine the effect of this compound on the protein expression levels of iNOS and COX-2.

-

Procedure:

-

Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10⁵ cells/mL (2 mL per well) and incubate for 24 hours.

-

Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

References

Application Notes and Protocols for Studying the Anti-Inflammatory Effects of Aquilarone B in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting preclinical animal studies to evaluate the anti-inflammatory potential of Aquilarone B, a chromone derivative isolated from agarwood (Aquilaria sinensis). The protocols outlined below are based on established and widely used models of acute inflammation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases. Natural products are a promising source of novel anti-inflammatory agents. This compound and related compounds from Aquilaria species have demonstrated anti-inflammatory properties in vitro by inhibiting the production of pro-inflammatory mediators.[1][2] The following protocols describe in vivo study designs to investigate the efficacy and potential mechanisms of action of this compound in mitigating inflammatory responses.

Recommended Animal Models of Acute Inflammation

Two well-established and complementary animal models are proposed to assess the anti-inflammatory activity of this compound: the Lipopolysaccharide (LPS)-induced systemic inflammation model and the Carrageenan-induced paw edema model.

-

LPS-Induced Systemic Inflammation: This model mimics the systemic inflammatory response seen in sepsis and other inflammatory conditions. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), leading to a robust inflammatory cascade.[3][4][5]

-

Carrageenan-Induced Paw Edema: This is a widely used model of localized acute inflammation. The inflammatory response is biphasic, involving the release of histamine and serotonin in the early phase, followed by the production of prostaglandins and cytokines in the later phase.

Experimental Design and Protocols

Animals

-

Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used for these models.

-

Weight: 200-250g for rats, 20-25g for mice.

-

Acclimatization: Animals should be acclimatized for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

-

Ethics: All animal procedures must be approved by the Institutional Animal Ethics Committee.

Experimental Groups

For each model, a minimum of five groups (n=6-8 animals per group) are recommended:

-

Vehicle Control: Animals receive the vehicle used to dissolve this compound (e.g., 0.5% carboxymethylcellulose) and the inflammation-inducing agent.

-

Negative Control (Saline): Animals receive the vehicle and saline instead of the inflammatory agent.

-

This compound (Low Dose): Animals receive a low dose of this compound prior to the inflammatory challenge.

-

This compound (High Dose): Animals receive a high dose of this compound prior to the inflammatory challenge.

-

Positive Control: Animals receive a standard anti-inflammatory drug (e.g., Dexamethasone or Indomethacin) prior to the inflammatory challenge.

Dosage for this compound should be determined based on preliminary in vitro data and toxicity studies. A suggested starting range could be 10-50 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.).

Protocol 1: LPS-Induced Systemic Inflammation in Mice

-

Drug Administration: Administer this compound or the respective control substances to the animals.

-

Inflammation Induction: One hour after drug administration, inject LPS (e.g., 1 mg/kg, i.p.) to induce systemic inflammation.

-

Sample Collection: At predetermined time points (e.g., 2, 6, and 24 hours) after LPS injection, collect blood samples via cardiac puncture under anesthesia. Euthanize the animals and collect relevant tissues (e.g., lung, liver) for further analysis.

-

Endpoints:

-

Measurement of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in serum using ELISA kits.

-

Histopathological examination of lung and liver tissues for inflammatory cell infiltration and tissue damage.

-

Western blot analysis of tissue lysates to determine the expression of key inflammatory proteins (e.g., iNOS, COX-2) and the phosphorylation status of signaling molecules in the NF-κB and MAPK pathways.

-

Protocol 2: Carrageenan-Induced Paw Edema in Rats

-

Drug Administration: Administer this compound or the respective control substances to the animals.

-

Baseline Measurement: Before inducing inflammation, measure the initial volume of the right hind paw using a plethysmometer.

-

Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculation of Edema and Inhibition:

-

Paw Edema (mL) = Paw volume at time 't' - Initial paw volume.

-

Percentage Inhibition (%) = [(Edema in control group - Edema in treated group) / Edema in control group] x 100.

-

-

Sample Collection: At the end of the experiment (e.g., 5 hours), euthanize the animals and collect the inflamed paw tissue.

-

Endpoints:

-

Analysis of pro-inflammatory cytokines (TNF-α, IL-1β) and mediators (PGE2, NO) in the paw tissue homogenate.

-

Histopathological examination of the paw tissue for edema, and inflammatory cell infiltration.

-

Western blot analysis of paw tissue lysates for iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways.

-

Data Presentation

Quantitative data should be presented in a clear and structured format to facilitate comparison between experimental groups.

Table 1: Effect of this compound on Paw Volume in Carrageenan-Induced Paw Edema in Rats

| Group | Treatment | Initial Paw Volume (mL) | Paw Volume (mL) at Hour 1 | Paw Volume (mL) at Hour 3 | Paw Volume (mL) at Hour 5 | % Inhibition at Hour 3 |

| 1 | Vehicle + Carrageenan | |||||

| 2 | Vehicle + Saline | |||||

| 3 | This compound (Low Dose) + Carrageenan | |||||

| 4 | This compound (High Dose) + Carrageenan | |||||

| 5 | Indomethacin + Carrageenan |

Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Induced Systemic Inflammation in Mice

| Group | Treatment | TNF-α (pg/mL) at 2h | IL-6 (pg/mL) at 2h | IL-1β (pg/mL) at 6h |

| 1 | Vehicle + LPS | |||

| 2 | Vehicle + Saline | |||

| 3 | This compound (Low Dose) + LPS | |||

| 4 | This compound (High Dose) + LPS | |||

| 5 | Dexamethasone + LPS |

Visualization of Pathways and Workflows

Proposed Signaling Pathways for this compound's Anti-Inflammatory Action

Based on studies of related compounds from Aquilaria species, this compound is hypothesized to inhibit inflammation by modulating the NF-κB and MAPK signaling pathways.

Caption: Hypothesized mechanism of this compound.

Experimental Workflow for In Vivo Anti-Inflammatory Studies

Caption: Workflow for animal model studies.

Conclusion

The protocols detailed in these application notes provide a robust framework for the in vivo evaluation of this compound's anti-inflammatory properties. By utilizing both systemic and localized inflammation models, researchers can gain comprehensive insights into its therapeutic potential and underlying mechanisms of action. The systematic approach to data collection and analysis will be crucial for advancing the development of this compound as a potential anti-inflammatory agent.

References

- 1. Phytochemical Constituents of Aquilaria malaccensis Leaf Extract and Their Anti-Inflammatory Activity against LPS/IFN-γ-Stimulated RAW 264.7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]

- 4. Inhibition of lipopolysaccharide-induced inflammatory responses by 1'-acetoxychavicol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Aquilarone B in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for Aquilarone B in mice, based on available scientific literature. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

Introduction to this compound

This compound, also known as Agarperoxinol B, is a chromone derivative with demonstrated anti-inflammatory properties. It has been investigated for its potential therapeutic effects in neuroinflammation. Understanding the appropriate dosage and administration of this compound in murine models is crucial for obtaining reliable and reproducible preclinical data.

Quantitative Data Summary

Currently, specific in vivo dosage information for this compound in mice is not widely published. The following table summarizes the in vitro data that has been used to establish its anti-inflammatory effects, which can serve as a basis for designing initial in vivo dose-finding studies.

| Compound | Cell Line | Concentration Range | Effect | Citation |

| This compound (Agarperoxinol B) | LPS-stimulated BV2 microglial cells | 10, 50, 250 μg/mL | Dose-dependent inhibition of nitric oxide (NO) production and expression of iNOS and COX-2. | [1][2] |

Experimental Protocols

The following protocols are based on established methodologies for inducing neuroinflammation in mice and general procedures for the administration of experimental compounds. These should be adapted based on specific experimental goals and in vivo dose-finding studies for this compound.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice

This protocol describes the induction of neuroinflammation in mice using LPS, a common model to study the efficacy of anti-inflammatory compounds like this compound.

Materials:

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

8-10 week old male C57BL/6 mice

-

Standard laboratory animal housing and care facilities

-

Appropriate syringes and needles for administration

Procedure:

-

Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.

-

Preparation of Reagents:

-

Dissolve LPS in sterile saline to the desired concentration. A commonly used dose is 0.5-5 mg/kg.

-

Prepare this compound in a suitable vehicle for administration (e.g., saline, DMSO, or a mixture). The concentration should be determined based on dose-finding studies.

-

-

Administration:

-

Administer this compound or vehicle control to the respective groups of mice via the chosen route (e.g., intraperitoneal injection).

-

One to two hours after the administration of this compound, induce neuroinflammation by injecting LPS intraperitoneally.

-

-

Monitoring and Sample Collection:

-

Monitor the animals for signs of sickness behavior (e.g., lethargy, piloerection).

-

At a predetermined time point (e.g., 24 hours post-LPS injection), euthanize the mice and collect brain tissue for analysis.

-

-

Analysis:

-

Process the brain tissue for immunohistochemistry to assess microglial activation (e.g., Iba-1 staining) and the expression of inflammatory markers (e.g., COX-2, TNF-α).

-

Perform Western blot analysis on brain homogenates to quantify the phosphorylation of Akt and JNK.

-

General Administration Routes in Mice

The choice of administration route depends on the desired pharmacokinetic profile of this compound. Below are general guidelines for common routes.

| Route | Description | Recommended Volume | Needle Size |

| Intraperitoneal (IP) | Injection into the peritoneal cavity. Offers rapid absorption. | < 2-3 mL | 25-27 gauge |

| Intravenous (IV) | Injection directly into a vein (typically the tail vein). Provides immediate systemic circulation. | < 0.2 mL | 27-30 gauge |

| Subcutaneous (SC) | Injection under the skin. Results in slower, more sustained absorption. | < 3 mL | 25-27 gauge |

| Oral Gavage (PO) | Direct administration into the stomach using a gavage needle. | < 1-2 mL | 18-20 gauge (gavage needle) |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound has been shown to inhibit the phosphorylation of Akt and JNK, key kinases in inflammatory signaling pathways.[1]

Caption: this compound inhibits the phosphorylation of Akt and JNK.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a mouse model of neuroinflammation.

Caption: Workflow for in vivo testing of this compound.

References

Application Notes and Protocols for the Extraction and Purification of Aquilarone B

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Aquilarone B is a naturally occurring 2-(2-phenylethyl)chromone derivative found in the resinous heartwood of Aquilaria and Gyrinops species, commonly known as agarwood.[1][2] This class of compounds has garnered significant interest due to its potential pharmacological activities, including cytotoxic and anti-inflammatory effects.[3] These application notes provide a comprehensive overview of the techniques for extracting and purifying this compound, intended to guide researchers in isolating this compound for further study and drug development. The protocols described herein are based on established methodologies for the isolation of 2-(2-phenylethyl)chromones from agarwood.

Data Presentation

The extraction and purification of this compound, like other 2-(2-phenylethyl)chromones, can vary in yield depending on the source of the agarwood, the induction method used to produce the resin, and the extraction technique employed. Below are tables summarizing relevant quantitative data from studies on Aquilaria species.

Table 1: Ethanol Extract Yield from Aquilaria sinensis

| Sample | Induction Time | Ethanol Extract Yield (%) | Reference |

| Artificially induced A. sinensis | 12 months | 17.69% | [4] |

| Artificially induced A. sinensis | 4-6 months | Not specified | [5] |

Table 2: Relative Content of Major 2-(2-Phenylethyl)chromones in Aquilaria sinensis Clones

| Compound | Induction Time (months) | Relative Content (%) | Reference |

| 2-(2-phenylethyl)chromone | 6 | 76.78 ± 1.55 | |

| 12 | 71.82 ± 5.30 | ||

| 24 | 69.35 ± 1.50 | ||

| 2-[2-(4-methoxyphenyl)ethyl]chromone | Not specified | Not specified | |

| 2-[2-(3-hydroxy-4-methoxy)phenylethyl]chromone | Not specified | Not specified |

Note: Specific yield for this compound is not explicitly detailed in the surveyed literature; the data reflects total extract or the relative abundance of the general class of compounds.

Experimental Protocols